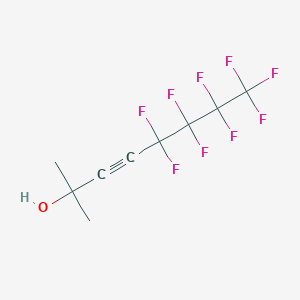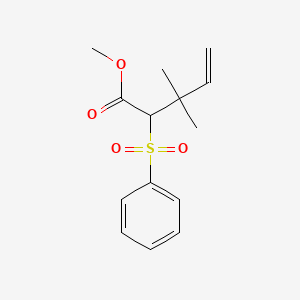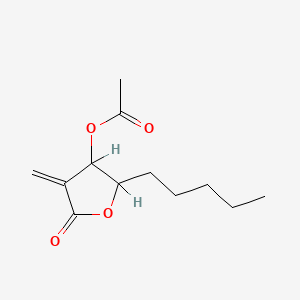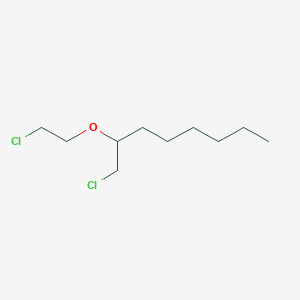
1-Chloro-2-(2-chloroethoxy)octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2-(2-chloroethoxy)octane is an organic compound with the molecular formula C10H20Cl2O It is a chlorinated ether, characterized by the presence of two chlorine atoms and an ether linkage in its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-2-(2-chloroethoxy)octane can be synthesized through several methods. One common approach involves the reaction of 1-chlorooctane with 2-chloroethanol in the presence of a strong base, such as sodium hydroxide, to facilitate the etherification process. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and controlled reaction environments can further enhance the production process, making it more cost-effective and scalable.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-2-(2-chloroethoxy)octane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of new derivatives.
Oxidation: The ether linkage can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium hydroxide, or amines in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products Formed:
Nucleophilic Substitution: Formation of ethers, amines, or other substituted derivatives.
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of alcohols or other reduced compounds.
Applications De Recherche Scientifique
1-Chloro-2-(2-chloroethoxy)octane has several applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the preparation of other chlorinated compounds or ethers.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals or as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of 1-Chloro-2-(2-chloroethoxy)octane involves its interaction with nucleophiles or electrophiles, depending on the reaction conditions. The chlorine atoms and ether linkage play a crucial role in determining the compound’s reactivity and the pathways it follows during chemical reactions. The molecular targets and pathways involved are primarily dictated by the nature of the substituents and the specific reaction environment.
Comparaison Avec Des Composés Similaires
- 1-Chloro-2-(2-chloroethoxy)ethane
- 1-Chloro-2-(2-chloroethoxy)propane
- 1-Chloro-2-(2-chloroethoxy)butane
Comparison: 1-Chloro-2-(2-chloroethoxy)octane is unique due to its longer carbon chain compared to similar compounds like 1-chloro-2-(2-chloroethoxy)ethane or 1-chloro-2-(2-chloroethoxy)propane. This longer chain can influence its physical properties, such as boiling point and solubility, as well as its reactivity in certain chemical reactions. Additionally, the presence of two chlorine atoms and an ether linkage makes it a versatile compound for various synthetic applications.
Propriétés
Numéro CAS |
80453-23-2 |
|---|---|
Formule moléculaire |
C10H20Cl2O |
Poids moléculaire |
227.17 g/mol |
Nom IUPAC |
1-chloro-2-(2-chloroethoxy)octane |
InChI |
InChI=1S/C10H20Cl2O/c1-2-3-4-5-6-10(9-12)13-8-7-11/h10H,2-9H2,1H3 |
Clé InChI |
WAPKBOXZGPTSPK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(CCl)OCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Prop-2-en-1-yl 2-[(oxomethylidene)sulfamoyl]benzoate](/img/structure/B14433209.png)



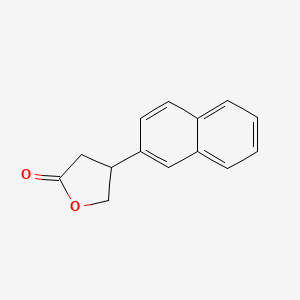
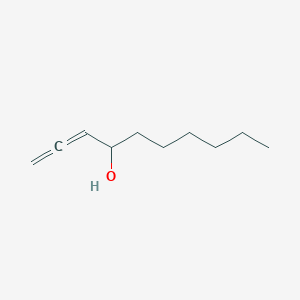
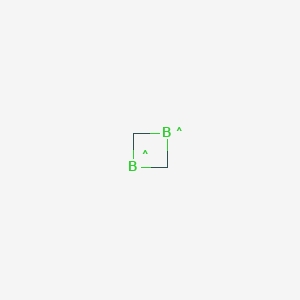
![4-[(6-Carboxy-4-oxohexyl)oxy]-4-oxobutanoate](/img/structure/B14433257.png)
![(8R,9R,10S,13S,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]thiazolidine]](/img/structure/B14433260.png)
